molecular formula C11H16N2O B1503275 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide CAS No. 885278-68-2

4-(2-Amino-ethyl)-N,N-dimethyl-benzamide

Cat. No. B1503275
CAS RN: 885278-68-2
M. Wt: 192.26 g/mol
InChI Key: WYFJCBPXSNDWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Amino-ethyl)-N,N-dimethyl-benzamide” is a complex organic compound. Based on its name, it likely contains an amide group (-CONH2), a benzene ring (C6H5-), and a dimethylamine group (-N(CH3)2). Similar compounds are often used in the synthesis of pharmaceuticals and other organic materials .


Molecular Structure Analysis

The molecular structure of “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide” would likely consist of a benzene ring attached to an amide group and a dimethylamine group through an ethyl linker. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

As an organic compound, “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide” would be expected to undergo various chemical reactions typical of amides and amines. These could include acid-base reactions, nucleophilic substitutions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide” would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and more .

Mechanism of Action

The mechanism of action of “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Like many organic compounds, “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide” could potentially pose certain hazards. For example, it could be harmful if swallowed or inhaled, and it could cause skin and eye irritation . Proper safety precautions should be taken when handling it.

Future Directions

The future directions for research on “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)10-5-3-9(4-6-10)7-8-12/h3-6H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFJCBPXSNDWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696061
Record name 4-(2-Aminoethyl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-N,N-dimethylbenzamide

CAS RN

885278-68-2
Record name 4-(2-Aminoethyl)-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-ethyl)-N,N-dimethyl-benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-Amino-ethyl)-N,N-dimethyl-benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-Amino-ethyl)-N,N-dimethyl-benzamide
Reactant of Route 4
Reactant of Route 4
4-(2-Amino-ethyl)-N,N-dimethyl-benzamide
Reactant of Route 5
Reactant of Route 5
4-(2-Amino-ethyl)-N,N-dimethyl-benzamide
Reactant of Route 6
Reactant of Route 6
4-(2-Amino-ethyl)-N,N-dimethyl-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.